4-Chloro-2-fluoro-5-iodo-benzoic acid methyl ester
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Overview
Description
4-Chloro-2-fluoro-5-iodo-benzoic acid methyl ester is an organic compound with the molecular formula C8H5ClFIO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and iodine atoms, and the carboxylic acid group is esterified with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-iodo-benzoic acid methyl ester typically involves multi-step organic reactions. One common method is the halogenation of methyl benzoate derivatives. The process may include:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms into the benzene ring through electrophilic aromatic substitution reactions.
Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-iodo-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzene ring .
Scientific Research Applications
4-Chloro-2-fluoro-5-iodo-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-iodo-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. The halogen atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorobenzoic acid: Similar structure but lacks the iodine atom and ester group.
4-Chloro-2-methylbenzoic acid: Contains a methyl group instead of a fluorine atom.
5-Fluoro-2-methylbenzoic acid: Contains a fluorine atom and a methyl group but lacks chlorine and iodine
Uniqueness
The combination of chlorine, fluorine, and iodine atoms provides a distinct set of properties that can be leveraged in various chemical and biological studies .
Properties
IUPAC Name |
methyl 4-chloro-2-fluoro-5-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFIO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGUTTOUXVNUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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